(R)-Carprofen-D3
Description
Contextualizing Deuterated Analogs in Pharmaceutical Sciences
Deuterated analogs are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. wikipedia.org This seemingly minor alteration—the addition of a neutron—can have significant effects on the molecule's properties. wikipedia.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a "kinetic isotope effect," where chemical reactions involving the cleavage of this bond proceed at a slower rate. wikipedia.orgresearchgate.net
In pharmaceutical sciences, this effect is strategically employed to modify the metabolic profile of a drug. nih.govresearchgate.net By replacing hydrogen atoms at sites of metabolic oxidation, the rate of drug metabolism can be slowed, potentially leading to a longer half-life, reduced formation of certain metabolites, and an altered pharmacokinetic profile. wikipedia.orguobaghdad.edu.iqnih.gov This approach, sometimes termed a "deuterium switch," has been used to develop new drug candidates with potentially improved properties. nih.govnih.gov
Stereochemical Considerations in Carprofen (B1668582) Research: Focus on the (R)-Enantiomer
Carprofen is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-carprofen and (R)-carprofen. nih.gov In many chiral drugs, the two enantiomers exhibit different pharmacological and pharmacokinetic properties. For carprofen, the (S)-(+)-enantiomer is considered the more pharmacologically active form in terms of inhibiting cyclooxygenase (COX) enzymes. Conversely, the (R)-(−)-enantiomer shows minimal COX inhibition.
Despite its lower intrinsic activity, the (R)-enantiomer is still a subject of significant research interest. Studies have shown that the two enantiomers have different pharmacokinetic profiles. researchgate.net For example, in horses, (R)-(-)-carprofen was the predominant enantiomer found in plasma and tissue fluids after administration of the racemic mixture. researchgate.net Furthermore, understanding the disposition of both enantiomers is crucial because of the potential for chiral inversion, a metabolic process where the less active (R)-enantiomer is converted into the more active (S)-enantiomer in the body. researchgate.net However, for carprofen, this metabolic inversion appears to be minimal.
Overview of Research Utility of (R)-Carprofen-D3
This compound is primarily utilized as an internal standard in bioanalytical methods, particularly in pharmacokinetic studies of carprofen. nih.govresearchgate.net Its chemical properties are virtually identical to (R)-carprofen, but its increased molecular weight due to the three deuterium atoms allows it to be distinguished by mass spectrometry. researchgate.netclearsynth.com
When researchers want to measure the concentration of carprofen in biological samples like plasma or tissue, they can add a precise amount of this compound to the sample at the beginning of the analytical process. nih.govresearchgate.net This allows for highly accurate quantification of the non-labeled drug, as the deuterated standard experiences the same processing and analysis conditions. This is crucial for obtaining reliable data in studies investigating the absorption, distribution, metabolism, and excretion of carprofen.
Properties
Molecular Formula |
C₁₅H₉D₃ClNO₂ |
|---|---|
Molecular Weight |
276.73 |
Synonyms |
(αR)-6-Chloro-α-methyl-9H-carbazole-2-acetic Acid-D3; (-)-Carprofen-D3; (R)-(-)-Carprofen-D3; C 8011-D3 |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies for R Carprofen D3
Historical and Modern Approaches to Carprofen (B1668582) Synthesis
The synthesis of Carprofen has evolved from early, often low-yield routes to more efficient industrial-scale processes. The core of the molecule is a 6-chloro-9H-carbazole ring system. nih.gov
Other early methods started from carbazole (B46965) itself. For instance, reacting carbazole with acetic anhydride (B1165640) and sulfuric acid, followed by a Friedel-Crafts acylation, was one explored pathway. nih.gov
Modern synthetic approaches have focused on improving yield, reducing the number of steps, and avoiding hazardous reagents. One patented industrial method starts from 6-chloro-carbazole ketal, proceeding through methanesulfonylation. Another innovative approach begins with cyclohexanone (B45756) and pyrrolidine (B122466) to form an enamine. nih.govscispace.com This enamine is then reacted with an α-substituted propanoic acid ester. The resulting intermediate undergoes a Fischer indole (B1671886) reaction with a p-chlorophenylhydrazine derivative, followed by aromatization to yield carprofen. nih.govgoogle.com This method circumvents the need for toxic reagents like trimethylsilyl (B98337) cyanide. nih.gov
Further refinements include electrochemical hydrogenation methods and novel catalytic systems, such as using copper(I) thiophene-2-carboxylate (B1233283) (CuTc) to construct the carbazole nucleus from a diaryliodonium salt. nih.gov
Stereoselective Synthesis of (R)-Carprofen and its Precursors
Carprofen possesses a chiral center at the alpha-carbon of the propionic acid side chain, meaning it exists as two enantiomers: (R)-Carprofen and (S)-Carprofen. ymaws.com The synthesis of the specific (R)-enantiomer can be achieved through two primary strategies: chiral resolution of a racemic mixture or direct asymmetric synthesis.
Chiral Resolution
This is the most common approach, where racemic carprofen is first synthesized and then the enantiomers are separated.
Diastereomeric Salt Crystallization: This classic method involves reacting racemic carprofen with a chiral resolving agent, such as (1R,2S)-(−)-ephedrine. The reaction forms two diastereomeric salts with different solubilities. The salt of (R)-Carprofen with the resolving agent preferentially crystallizes from a suitable solvent system (e.g., ethanol) upon cooling. The isolated salt is then treated with an acid to liberate the pure (R)-Carprofen, often achieving high enantiomeric excess (>98% ee).
Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. chiraltech.com Polysaccharide-based CSPs, such as those coated with cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are effective. In a typical separation, a mobile phase of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) is used. chiraltech.com The (R)-enantiomer often elutes at a different time than the (S)-enantiomer, allowing for its isolation. While highly effective for achieving enantiomeric purity, this method can be cost-prohibitive for large industrial scales.
Asymmetric Synthesis
This more advanced strategy aims to create the desired (R)-enantiomer directly, avoiding the need for separation.
Catalytic Asymmetric Hydrogenation: A prochiral precursor, such as 6-Chloro-2-propionylcarbazole, can be hydrogenated using a chiral catalyst. For example, a ruthenium catalyst complexed with a chiral ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can stereoselectively reduce the ketone to the corresponding alcohol, which is a precursor to (R)-Carprofen. This method can achieve high enantiomeric excess (e.g., 92% ee) and good chemical yields.
Table 2: Stereoselective Approaches to (R)-Carprofen
| Method | Principle | Typical Reagents/Conditions | Advantages/Disadvantages | Reference(s) |
|---|---|---|---|---|
| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts with different solubilities. | Racemic carprofen, (1R,2S)-(−)-ephedrine, ethanol. | Cost-effective for large scale; high ee achievable. | |
| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Cellulose-based chiral column, hexane/isopropanol/TFA mobile phase. | High purity; applicable to small scale; costly for large scale. | chiraltech.com |
Chemical Characterization of (R)-Carprofen-D3 in Research Synthesis
Once synthesized, the identity, purity, and isotopic incorporation of this compound must be rigorously confirmed using a combination of analytical techniques.
Mass Spectrometry (MS): This is the primary technique to confirm successful deuteration. The molecular weight of this compound is 276.73 g/mol , which is three mass units higher than that of non-deuterated carprofen (273.71 g/mol ). sigmaaldrich.compharmaffiliates.com High-resolution mass spectrometry would be used to confirm the exact mass and elemental formula (C₁₅H₉D₃ClNO₂). sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.
¹H NMR: In the proton NMR spectrum of this compound, the characteristic doublet signal for the methyl protons (around 1.40 ppm in the non-deuterated compound) would be absent or significantly diminished, confirming the replacement of hydrogen with deuterium (B1214612). google.com
²H NMR: A deuterium NMR spectrum would show a signal in the region where the methyl group protons would normally appear, providing direct evidence of deuterium incorporation at the desired position.
¹³C NMR: The carbon atom of the deuterated methyl group (-CD₃) would exhibit a characteristic multiplet signal due to C-D coupling and a noticeable isotopic shift compared to the -CH₃ group in the non-deuterated compound. mdpi.com
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To confirm that the synthesized compound is the correct (R)-enantiomer and to determine its enantiomeric purity, chiral HPLC is essential. chiraltech.com The retention time of the synthesized this compound would be compared against authenticated reference standards of both (R)- and (S)-Carprofen. This analysis quantifies the enantiomeric excess (ee), ensuring the stereochemical integrity of the final product.
Table 4: Analytical Characterization of this compound
| Technique | Purpose | Expected Result for this compound | Reference(s) |
|---|---|---|---|
| Mass Spectrometry (MS) | Confirm molecular weight and isotopic incorporation. | Molecular ion peak at M+3 compared to unlabeled standard (e.g., m/z 277.1 for [M+H]⁺). | sigmaaldrich.com |
| ¹H NMR Spectroscopy | Confirm absence of protons at the labeled site. | Absence of the methyl proton signal (~1.40 ppm). | google.com |
| Chiral HPLC | Determine enantiomeric identity and purity. | Co-elution with an (R)-Carprofen standard; peak area indicates high enantiomeric excess. | chiraltech.com |
Advanced Analytical Techniques for R Carprofen D3 and Its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Stable Isotope Tracers
The development of robust and sensitive LC-MS/MS methods is paramount for the reliable analysis of stable isotope-labeled compounds like (R)-Carprofen-D3. This involves a multi-faceted approach, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Optimization of Sample Preparation for Biological Matrices in Research
The initial and crucial step in the bioanalytical workflow is the efficient extraction of the analyte of interest from complex biological matrices such as plasma, urine, and tissue homogenates. nih.govup.ac.za For carprofen (B1668582) analysis, including its deuterated analogue, various sample preparation techniques are employed to remove interfering substances and concentrate the analyte.
A common approach involves protein precipitation, where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. up.ac.za Another widely used technique is liquid-liquid extraction (LLE), where the sample is partitioned between two immiscible liquids to isolate the analyte. mdpi.com Solid-phase extraction (SPE) offers a more selective and cleaner extraction. mla.com.au A study detailing the analysis of several non-steroidal anti-inflammatory drugs (NSAIDs) in ovine plasma utilized a mixed-mode (C8 + Anion Exchange) SPE sorbent for efficient extraction and sample clean-up. mla.com.au The choice of extraction method depends on the nature of the biological matrix, the desired level of cleanliness, and the required sensitivity of the assay.
Chromatographic Separation Parameters for Deuterated Enantiomers
Carprofen is a chiral compound, existing as (R)- and (S)-enantiomers. While this compound is specifically the deuterated form of the (R)-enantiomer, analytical methods are often developed to separate both enantiomers of carprofen. Chiral chromatography is essential for this purpose.
High-performance liquid chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the most common technique for enantiomeric separation. nih.gov Chiral stationary phases, such as those based on α1-acid glycoprotein (B1211001) (AGP), are known for their broad applicability in separating a wide range of chiral compounds, including acidic drugs like carprofen. chromtech.net.auhplc.eu The mobile phase composition, typically consisting of a buffered aqueous solution with an organic modifier like acetonitrile or methanol (B129727), and its pH are critical parameters that are optimized to achieve baseline separation of the enantiomers. mdpi.comhplc.eu For instance, a method for ibuprofen (B1674241) enantiomers used an isocratic mobile phase of 0.008% formic acid in water and methanol on a CHIRALCEL® OJ-3R column. mdpi.com
The following table summarizes typical chromatographic parameters for the analysis of carprofen and its deuterated standard:
| Parameter | Typical Value/Condition | Source |
| Chromatographic Column | C8 or C18 reverse-phase, Chiral stationary phases (e.g., CHIRAL-AGP) | chromtech.net.aumdpi.com |
| Mobile Phase | Acetonitrile/Methanol and water with additives (e.g., formic acid, ammonium (B1175870) formate) | fda.govacs.org |
| Flow Rate | 0.2 - 0.4 mL/min | mdpi.commdpi.com |
| Column Temperature | ~40 °C | mdpi.commdpi.com |
| Injection Volume | 10 µL | mdpi.com |
Mass Spectrometric Detection and Quantification Strategies
Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity. The analysis is typically performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. nih.gov For carprofen, negative ESI mode is often preferred. nih.gov
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For carprofen, a common transition is m/z 271.8 → 228.0 for quantification. nih.gov For its deuterated internal standard, this compound, the transition is shifted by three mass units due to the deuterium (B1214612) atoms, for example, m/z 275.0 → 231.2. nih.gov This mass shift allows for the distinct and simultaneous detection of both the analyte and the internal standard, which is fundamental to the isotope dilution method. acs.org
Role of this compound as an Internal Standard in Bioanalytical Research
This compound is an ideal internal standard for the quantification of carprofen in biological samples. nih.gov As a stable isotope-labeled (SIL) internal standard, it exhibits nearly identical physicochemical properties to the unlabeled analyte. researchgate.net This means it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer.
The use of a SIL internal standard compensates for variations in sample extraction recovery and matrix effects, which are common challenges in bioanalysis. mdpi.com By adding a known amount of this compound to the sample at the beginning of the analytical process, the ratio of the analyte's response to the internal standard's response can be used to accurately calculate the concentration of the analyte, even if some of the sample is lost during preparation. This isotope dilution mass spectrometry (IDMS) approach leads to high precision and accuracy in quantitative results. researchgate.net
Validation Parameters for Analytical Methods in Preclinical Studies
Before an analytical method can be used in preclinical studies, it must undergo rigorous validation to ensure its reliability and performance. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation. mla.com.aunih.gov Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net
Accuracy: The closeness of the measured concentration to the true concentration. nih.gov
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. This is typically assessed at both intra-day and inter-day levels. nih.gov
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. ajpamc.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov
Recovery: The efficiency of the extraction procedure. mdpi.com
Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. mdpi.com
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov
The following table presents typical validation results for LC-MS/MS methods for carprofen analysis:
| Validation Parameter | Typical Acceptance Criteria/Results | Source |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) | nih.gov |
| Precision (%RSD) | ≤15% (≤20% at LOQ) | nih.gov |
| Linearity (r²) | ≥0.99 | nih.govajpamc.com |
| Recovery | Consistent and reproducible | mdpi.com |
| Matrix Effect | Minimal and compensated by the internal standard | mdpi.com |
Other Spectroscopic and Chromatographic Approaches in Isotope-Labeled Carprofen Analysis
While LC-MS/MS is the gold standard for the quantitative bioanalysis of this compound, other techniques have also been employed. Gas chromatography-mass spectrometry (GC-MS) has been used for the determination of carprofen in blood. researchgate.net This method often requires derivatization of the analyte to increase its volatility. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized for the structural characterization of isotope-labeled compounds and to confirm the position of the deuterium labels. selcia.com Furthermore, techniques like chiral high-performance liquid chromatography with ultraviolet (HPLC-UV) detection can be used for enantiomeric separation, although they generally lack the sensitivity and selectivity of mass spectrometric detection for bioanalytical applications. ajpamc.com
Metabolic Pathway Elucidation and Deuterium Isotope Effects in Research Models
Identification of Carprofen (B1668582) Biotransformation Pathways Using Stable Isotopes
Carprofen undergoes extensive biotransformation, and the use of isotopically labeled versions helps to clearly map its metabolic fate. nih.gov The primary routes of metabolism involve Phase I (oxidation) and Phase II (conjugation) reactions. animalmedicineresearch.org
A significant metabolic pathway for carprofen in multiple species is direct conjugation with glucuronic acid to form an acyl (or ester) glucuronide. nih.govnih.gov This Phase II reaction is a major route of elimination. nih.gov In humans, direct conjugation is the most prominent metabolic pathway, with 65-70% of an oral dose being excreted in the urine as the ester glucuronide. nih.gov Similarly, in dogs and rats, the formation of carprofen glucuronide is a major pathway. nih.gov Studies have also noted the stereoselective nature of this conjugation. For instance, the glucuronide conjugates of carprofen enantiomers exhibit stereoselective binding to human serum albumin. nih.gov The (S)-glucuronide shows a higher binding affinity than the (R)-glucuronide. nih.gov
In addition to direct conjugation, carprofen is metabolized through oxidation (a Phase I reaction), primarily hydroxylation of the carbazole (B46965) ring. nih.gov In dogs and rats, oxidation leads to the formation of C-7 and C-8 phenolic metabolites, which are then subsequently conjugated before excretion. nih.gov A smaller amount of an alpha-hydroxy derivative has also been identified in the urine of these species. nih.gov The use of deuterated standards like (R)-Carprofen-D3, in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS), can help distinguish between different types of oxidation, such as aromatic versus aliphatic hydroxylation. researchgate.net
Direct Glucuronide Conjugation Pathways
Comparative Metabolic Profiling Across Different Animal Species in Research
The metabolism of carprofen shows significant variation across different animal species, which has important implications for its pharmacokinetic profile. nih.govnih.gov
Humans : Metabolism is dominated by direct glucuronide conjugation. nih.gov
Dogs and Rats : Both direct glucuronidation and oxidation (hydroxylation) followed by conjugation are major pathways. nih.gov In dogs, approximately 70-80% of metabolites are eliminated in feces via biliary secretion, while 10-20% are excreted in urine. nih.govnih.gov Rats show a similar pattern, with 60-75% fecal and 20-30% urinary excretion. nih.gov
Cats : Cats clear carprofen much more slowly than dogs and humans, which is attributed to a limited ability to perform glucuronidation. nih.govdvm360.com This deficient glucuronidation capacity leads to a longer elimination half-life. dvm360.com
Horses : The primary metabolic pathway involves conjugation and oxidation, with carprofen glucuronyl ester being the major metabolite. europa.eu
Marsupials (Koalas and Possums) : In-vitro studies using liver enzymes show that marsupial species metabolize carprofen much more rapidly than cats, dogs, or rats. animalmedicineresearch.org
Swine : Pharmacokinetic studies in pigs suggest a slower elimination process compared to humans and some other animal species. mdpi.com
The table below summarizes the key metabolic pathways across different species.
| Species | Primary Metabolic Pathway(s) | Key Metabolites | Primary Excretion Route |
| Human | Direct Glucuronide Conjugation nih.gov | Carprofen Ester Glucuronide nih.gov | Urine (65-70%) nih.gov |
| Dog | Direct Glucuronidation, Oxidation (Hydroxylation) & Conjugation nih.gov | Carprofen Ester Glucuronide, 7-Hydroxycarprofen, 8-Hydroxycarprofen nih.govnih.gov | Feces (70-80%) nih.govnih.gov |
| Cat | Primarily Glucuronidation (but deficient) nih.govdvm360.com | Carprofen Glucuronide | Slower overall elimination nih.gov |
| Rat | Direct Glucuronidation, Oxidation (Hydroxylation) & Conjugation nih.gov | Carprofen Ester Glucuronide, Phenolic Metabolites nih.gov | Feces (60-75%) nih.gov |
| Horse | Glucuronidation, Oxidation europa.eu | Carprofen Glucuronyl Ester europa.eu | Feces and Urine nih.gov |
| Swine | Slower elimination compared to other species mdpi.com | Parent Compound | Not specified |
| Marsupials | Rapid metabolism via liver enzymes animalmedicineresearch.org | Not specified | Not specified |
Investigation of Deuterium (B1214612) Isotope Effects on Carprofen Metabolism
The substitution of hydrogen with deuterium in a molecule like carprofen can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and more energy is required to break it. Therefore, if the cleavage of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly. nih.gov
Investigating the deuterium isotope effect for this compound can provide deep insights into its metabolic mechanism. future4200.com If a significant KIE is observed in the formation of an oxidative metabolite, it confirms that the C-H bond cleavage at the deuterated position is a critical step in the enzymatic reaction, often mediated by cytochrome P450 enzymes. nih.gov Conversely, the absence of a KIE in a metabolic pathway, such as direct glucuronidation where no C-H bonds are broken, would be expected. The study of these effects is crucial for understanding the precise mechanisms of biotransformation. nih.govnih.gov
Implications of Metabolite Identification for Drug Disposition Research
The precise identification of metabolites and the elucidation of metabolic pathways, aided by tools like this compound, are fundamental to drug disposition research (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.net
Understanding Species Differences : As highlighted, the significant inter-species variation in carprofen metabolism directly impacts its pharmacokinetic profile, including clearance rates and elimination half-life. animalmedicineresearch.orgnih.gov This knowledge is critical when extrapolating data from animal models to humans or between different veterinary species.
Predicting Drug-Drug Interactions : Knowing the specific enzymes responsible for metabolism (e.g., specific cytochrome P450 isoforms or UGTs) allows researchers to predict potential drug-drug interactions. drugbank.com A co-administered drug that inhibits or induces these enzymes could significantly alter the plasma concentration of carprofen.
Explaining Pharmacokinetics : Metabolite data helps explain observed pharmacokinetic phenomena. For example, the slower clearance of carprofen in cats is directly linked to their deficiency in glucuronidation. nih.govdvm360.com Furthermore, the enterohepatic circulation of carprofen, where it is excreted in bile as a glucuronide conjugate and then reabsorbed in the intestine, has been shown to be an important factor in its disposition in dogs. nih.govresearchgate.net
Informing Future Drug Design : A thorough understanding of a drug's metabolic "soft spots"—the positions on the molecule most susceptible to metabolism—can guide the design of new drug candidates. By modifying these positions, for example through deuteration, medicinal chemists can aim to create analogues with improved pharmacokinetic properties, such as a longer half-life.
Molecular and Cellular Pharmacological Investigations of R Carprofen
In Vitro Enzyme Inhibition Studies: Cyclooxygenase (COX-1 and COX-2)
(R)-Carprofen is a nonsteroidal anti-inflammatory drug (NSAID) that functions through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two primary isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.
Carprofen (B1668582) exists as two stereoisomers, (R)-Carprofen and (S)-Carprofen, due to a chiral center in its structure. Research has demonstrated a significant difference in the pharmacological activity of these two enantiomers. The (S)-enantiomer is considerably more potent in its inhibition of COX enzymes, particularly COX-2, compared to the (R)-enantiomer. nih.govgrireland.ie In studies on canine COX-2, the (S)-enantiomer was found to be approximately 200 times more potent than the (R)-enantiomer. nih.gov This enantioselective inhibition is a critical aspect of carprofen's pharmacological profile.
The differing inhibitory activities of the (R) and (S) enantiomers of carprofen on COX-1 and COX-2 have been quantified through in vitro studies. The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
In a study utilizing canine-derived enzymes, the IC50 values for the enantiomers of carprofen were determined. The (S)-enantiomer demonstrated high potency against COX-2 with an IC50 of 0.0371 µM. nih.gov In contrast, the (R)-enantiomer was a much weaker inhibitor of COX-2, with an IC50 of 5.97 µM. nih.gov This highlights the stereospecificity of the interaction between carprofen and the COX-2 enzyme.
| Enantiomer | COX-2 IC50 (µM) | Reference |
|---|---|---|
| (R)-Carprofen | 5.97 | nih.gov |
| (S)-Carprofen | 0.0371 | nih.gov |
Enantioselective Inhibition Profiles
Fatty Acid Amide Hydrolase (FAAH) Inhibition and Multi-Target Ligand Research
Recent research has expanded the known pharmacological profile of carprofen, identifying it as a multi-target-directed ligand. nih.govescholarship.org In addition to its well-established COX inhibitory activity, carprofen has been found to inhibit fatty acid amide hydrolase (FAAH). nih.govescholarship.orgresearchgate.netacs.orgebi.ac.uk FAAH is the primary enzyme responsible for the degradation of anandamide, an endogenous cannabinoid.
The discovery of carprofen's activity against both COX and FAAH has spurred interest in its potential as a multi-target inhibitor for the management of pain and inflammation. nih.govescholarship.orgresearchgate.net The simultaneous inhibition of these two targets could offer a synergistic therapeutic effect. Studies have identified racemic carprofen as a multi-target FAAH/COX inhibitor with IC50 values of 79 µM for FAAH, 22 µM for COX-1, and 4 µM for COX-2. nih.gov This has led to further research into carprofen derivatives to develop more potent multi-target inhibitors. nih.govresearchgate.netfarmaciajournal.com
| Target | IC50 (µM) | Reference |
|---|---|---|
| FAAH | 79 | nih.gov |
| COX-1 | 22 | nih.gov |
| COX-2 | 4 | nih.gov |
Receptor Binding and Target Engagement Studies (e.g., Cellular Thermal Shift Assay)
Direct evidence of a drug binding to its target within a cellular environment can be obtained through techniques like the Cellular Thermal Shift Assay (CETSA). univr.itresearchgate.netnews-medical.netnih.govresearchgate.net This method relies on the principle that the binding of a ligand to a protein increases the protein's thermal stability. univr.itnih.gov While CETSA has been widely used to validate the target engagement of various drugs, specific studies employing this technique for (R)-Carprofen are not extensively reported in the available literature.
However, other receptor binding studies have been conducted. For instance, the interaction of carprofen and its enantiomers with human serum albumin (HSA) has been investigated using methods such as dialysis and spectroscopy. nih.gov These studies revealed that carprofen binds to HSA with high affinity, primarily at site II, also known as the benzodiazepine (B76468) site. nih.gov The S(+)-enantiomer was found to have a slightly higher affinity for HSA than the R(-)-enantiomer. nih.gov
Investigation of Other Molecular Targets and Signaling Pathways in Cellular Models
Beyond COX and FAAH, research suggests that carprofen may interact with other molecular targets and signaling pathways. Some studies have indicated that carprofen can inhibit phospholipase A2. Additionally, investigations into carprofen derivatives have explored their potential as inhibitors of other enzymes and as modulators of various signaling pathways. nih.gov For example, some carprofen derivatives have been studied for their potential as sirtuin inhibitors and for their effects on serotonin (B10506) receptors and protein kinases. farmaciajournal.comresearchgate.net The carbazole (B46965) nucleus of carprofen is considered an important pharmacophore, and this has led to the design of hybrid molecules with potential activities against various biological targets. nih.gov Further research is ongoing to fully elucidate the complete molecular and cellular pharmacological profile of (R)-Carprofen and its derivatives.
Preclinical Pharmacokinetic and Pharmacodynamic Research Using Deuterated Carprofen Analogs
Pharmacokinetic Disposition in Animal Models (e.g., Swine, Canine, Equine, Bovine)
The characterization of a drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is a cornerstone of preclinical development. In the context of carprofen (B1668582), which is widely used in veterinary medicine, understanding its behavior in various animal species is critical. wikipedia.org Deuterated analogs such as (R)-Carprofen-D3 are instrumental in conducting these essential studies with high precision.
Deuterated compounds are ideal tracers for in vivo pharmacokinetic studies. mdpi.com Because the mass difference between the deuterated and non-deuterated compound is easily detectable by mass spectrometry (MS), this compound can be co-administered with non-labeled carprofen. researchgate.netresearchgate.net This allows for the simultaneous and precise quantification of both the tracer and the parent drug in biological samples. This technique is particularly advantageous as it minimizes intra-subject variability that can complicate conventional studies. mdpi.comresearchgate.net
For instance, a study could involve administering a therapeutic dose of racemic carprofen orally and a microdose of this compound intravenously. By tracking the plasma concentrations of both species, researchers can calculate the absolute bioavailability of the (R)-enantiomer with great accuracy. mdpi.com The use of such tracers enables detailed characterization of absorption rates and the extent of distribution into various tissues.
Pharmacokinetic studies in several animal models have defined key parameters for (R)-carprofen. The data in the table below are representative of the findings that would be generated and verified using this compound as a tracer and analytical standard.
| Animal Model | Parameter | Value | Reference |
|---|---|---|---|
| Horse | Clearance (Cl) | 8.4 mL·kg⁻¹·h⁻¹ | avma.org |
| Mean Residence Time (MRT) | 24.0 hours | avma.org | |
| Area Under Curve (AUC) | 117.4 µg·h/mL (at 0.7 mg/kg dose) | nih.gov | |
| Donkey | Clearance (Cl) | 2.8 mL·kg⁻¹·h⁻¹ | avma.org |
| Mean Residence Time (MRT) | 70.3 hours | avma.org | |
| Area Under Curve (AUC) | 252.1 µg·h/mL (at 0.7 mg/kg dose) | avma.org | |
| Lactating Dog | Elimination Half-Life (t½) | 6.82 hours | clinicaltheriogenology.net |
| Clearance (Cl) | 95.81 mL·h⁻¹·kg⁻¹ | clinicaltheriogenology.net |
Carprofen is administered as a racemate, and its enantiomers often exhibit different pharmacokinetic behaviors. clinicaltheriogenology.netavma.org The body can handle each enantiomer differently, leading to variations in their plasma concentrations and duration of action. This enantioselectivity is a critical aspect of its pharmacology. Studies in cats, horses, and donkeys have consistently shown that the R(-) enantiomer is predominant in plasma following administration of the racemic mixture. avma.orgnih.govnih.gov
This compound is essential for accurately studying these enantioselective phenomena. In bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as the perfect internal standard for the quantification of (R)-carprofen. Its chemical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction and ionization, but its different mass allows it to be distinguished, leading to highly accurate and reproducible measurements. researchgate.net This allows researchers to build a clear picture of the individual pharmacokinetic profiles of both the (R) and (S) enantiomers.
| Animal Model | Parameter | R(-)-Carprofen | S(+)-Carprofen | Reference |
|---|---|---|---|---|
| Horse | Clearance (Cl) (mL·kg⁻¹·h⁻¹) | 8.4 | 36.6 | avma.org |
| Mean Residence Time (MRT) (hours) | 24.0 | 18.4 | avma.org | |
| Donkey | Clearance (Cl) (mL·kg⁻¹·h⁻¹) | 2.8 | 4.9 | avma.org |
| Mean Residence Time (MRT) (hours) | 70.3 | 45.7 | avma.org | |
| Lactating Dog | Elimination Half-Life (t½) (hours) | 6.82 | 6.22 | clinicaltheriogenology.net |
| Clearance (Cl) (mL·h⁻¹·kg⁻¹) | 95.81 | 73.87 | clinicaltheriogenology.net |
Absorption and Distribution Studies with Deuterated Tracers
Pharmacodynamic Endpoints in Animal Models for Research Purposes
In preclinical research, deuteration is not expected to significantly alter the intrinsic pharmacodynamic activity of a molecule, as the interaction with biological receptors is typically unaffected. bioscientia.de Therefore, this compound would exhibit the same biological activity as (R)-carprofen. Its role in pharmacodynamic studies is that of a metabolic tracer. By using it to precisely measure the concentration of the (R)-enantiomer in plasma or at the site of inflammation over time, researchers can establish a direct correlation between drug exposure (pharmacokinetics) and a specific biological response (pharmacodynamics). For example, studies in horses have measured the inhibition of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TxB2) synthesis in inflammatory exudate as key pharmacodynamic endpoints. nih.gov Using this compound allows for the precise linkage of the (R)-enantiomer's concentration to the degree of PGE2 or TxB2 inhibition, helping to define its specific role in the drug's anti-inflammatory action.
Mechanistic Insights from In Vivo Deuterated Analog Studies (Excluding Efficacy Outcomes)
To understand such complex mechanisms in vivo, it is vital to accurately quantify the concentration of each enantiomer at the target sites. This compound enables researchers to do exactly that. By providing a precise measure of the (R)-enantiomer's concentration in specific tissues or biofluids, its contribution to the inhibition of different targets (e.g., COX-1, COX-2, FAAH) can be dissected from that of the (S)-enantiomer. This allows for a more nuanced understanding of the structure-activity relationship and the specific role each enantiomer plays in the drug's pleiotropic effects. Without the precise quantitative data afforded by stable isotope-labeled standards like this compound, such mechanistic deconvolution in a complex biological system would be exceedingly difficult.
Applications in Drug Discovery and Development Pipeline (Preclinical Stage)
In the preclinical drug discovery and development pipeline, deuterated compounds like this compound have two primary applications.
First and foremost, this compound serves as a "gold standard" internal standard for bioanalytical assays. researchgate.netresearchgate.net The development of new chemical entities requires robust, validated LC-MS/MS methods to measure drug concentrations in a variety of biological matrices for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard is the preferred method to ensure the accuracy, precision, and reliability of these assays, which are fundamental to every stage of preclinical development.
Derivatization and Novel Analogue Development Based on the R Carprofen Scaffold
Design and Synthesis of New Carprofen (B1668582) Derivatives for Research
The synthesis of novel carprofen derivatives has been an active area of research, primarily starting from the racemic mixture, (RS)-Carprofen. These synthetic strategies provide a direct blueprint for the potential derivatization of (R)-Carprofen. Key approaches include modifications at the carboxylic acid group, the carbazole (B46965) nitrogen, and the aromatic rings. uct.ac.zaresearchgate.net
Common synthetic transformations include:
Esterification and Amide Formation: The carboxylic acid moiety of carprofen is a prime site for derivatization. Esterification, for instance by reacting carprofen with methanol (B129727) in the presence of an acid catalyst, yields the corresponding methyl ester. mdpi.comnih.gov This ester can then be converted to a variety of amides by reaction with different amines. nih.gov
Hydrazide and Oxadiazole Formation: Treatment of the carprofen methyl ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of carprofen hydrazide. mdpi.com This intermediate serves as a versatile building block for the synthesis of N-acyl hydrazones and 1,3,4-oxadiazole (B1194373) derivatives, which have shown promise in antimicrobial research. researchgate.netmdpi.com
Halogenation and Nitration: The carbazole ring system can undergo electrophilic substitution reactions such as halogenation (bromination, iodination) and nitration. uct.ac.zanih.gov These reactions introduce substituents onto the aromatic core, which can significantly influence the biological activity of the resulting analogues. nih.gov
N-Alkylation: The nitrogen atom of the carbazole ring can be alkylated to introduce further structural diversity. researchgate.net
While these examples largely utilize racemic carprofen, the synthesis of enantiomerically pure derivatives is feasible. For instance, researchers have reported the separation of (R)- and (S)-carprofen enantiomers, which can then be used as starting materials for stereospecific synthesis. nih.govresearchgate.net The synthesis of (R)-Carprofen-D3 would likely involve similar synthetic routes, with the introduction of deuterium (B1214612) atoms at the methyl group of the propanoic acid side chain. The use of deuterated starting materials or specific deuteration reactions would be key steps in its preparation. humanjournals.com
Exploration of Structure-Activity Relationships (SAR) for Novel Biological Activities
The development of new carprofen derivatives has been driven by the search for novel biological activities beyond its original anti-inflammatory use. The structure-activity relationship (SAR) studies of these analogues have revealed key structural features responsible for their antimicrobial, antiviral, and anticancer potential.
Antimicrobial and Antibiofilm Research
A growing body of evidence suggests that carprofen and its derivatives possess significant antimicrobial and antibiofilm properties. researchgate.netajprd.com SAR studies have indicated that the introduction of certain functional groups can enhance this activity.
Oxadiazole Derivatives: Carprofen derivatives incorporating a 1,3,4-oxadiazole ring have demonstrated good antimicrobial activity, particularly against Gram-negative bacteria like E. coli and the fungus C. albicans. mdpi.com These compounds have also shown exceptional anti-biofilm activity against P. aeruginosa. mdpi.com
Halogenated Derivatives: The addition of halogen atoms to the carbazole nucleus has been shown to modulate antimicrobial potency. For example, a derivative with two bromine atoms exhibited a wide antibacterial spectrum, especially against Gram-positive strains. researchgate.net
N-phenylacetamide Hybrids: Novel carbazole N-phenylacetamide hybrids derived from carprofen have shown promising in vitro activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. uct.ac.za
These findings suggest that derivatization of the this compound scaffold could lead to potent antimicrobial agents. The deuterium labeling in this compound might influence the metabolic stability of such derivatives, potentially leading to a longer duration of action. tandfonline.com
Table 1: Antimicrobial Activity of Selected Carprofen Derivatives
| Compound | Modification | Target Organism(s) | Key Finding | Reference |
| 1,3,4-Oxadiazole derivative | Heterocyclic ring addition | E. coli, C. albicans, P. aeruginosa | Good antimicrobial and exceptional anti-biofilm activity. | mdpi.com |
| Dibrominated carprofen | Halogenation | Gram-positive bacteria | Wide antibacterial spectrum. | researchgate.net |
| N-phenylacetamide hybrid | Amide linkage | S. aureus, B. subtilis, E. coli, P. aeruginosa | Promising in vitro antibacterial activity. | uct.ac.za |
Antiviral Properties and Enzyme Inhibition (e.g., SARS-CoV-2 M-pro)
The potential antiviral activity of carprofen derivatives is an emerging area of interest. Computational studies have identified carprofen as a potential inhibitor of the SARS-CoV-2 main protease (M-pro), a crucial enzyme for viral replication. uct.ac.zanih.gov Although the inhibitory activity of carprofen itself was modest in vitro, these findings suggest that the carprofen scaffold is a viable starting point for the design of more potent M-pro inhibitors. uct.ac.zanih.gov The development of this compound derivatives could be a strategic approach to enhance the pharmacokinetic properties of such potential antiviral agents, a concept supported by the successful use of deuteration in improving the metabolic profiles of other drugs. nih.govnih.gov
Anticancer Potential in Cell Lines and Preclinical Models
Research has also explored the anticancer potential of carprofen and its derivatives. dntb.gov.ua Some studies have shown that carprofen can induce apoptosis in certain cancer cell lines. uct.ac.za The derivatization of the carprofen scaffold has led to the development of compounds with enhanced anti-proliferative activity. For example, certain novel 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine derivatives have demonstrated anti-proliferative effects against the MCF-7 breast cancer cell line. mdpi.com
The exploration of this compound derivatives in this context could be particularly interesting. The (R)-enantiomer is known to have different pharmacological properties than the (S)-enantiomer, and its specific contribution to any anticancer effects warrants further investigation. moswrat.com Deuterium labeling could potentially reduce metabolic inactivation, thereby maintaining therapeutic concentrations of the active compound for a longer period. tandfonline.comnih.gov
Other Emerging Biological Activities
Beyond the aforementioned areas, the carprofen scaffold has been investigated for other biological activities. For instance, carprofen has been identified as a multi-target inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes, which could lead to improved analgesic effects with fewer side effects. uct.ac.zanih.gov Derivatives of carprofen have been designed and synthesized to optimize this dual inhibitory activity. nih.gov Molecular docking studies have also explored the interaction of carprofen derivatives with targets like the serotonin (B10506) 5-HT2C receptor and CLK4-KD protein kinase, suggesting potential applications in a range of pathologies from cancer to neurodegenerative conditions. farmaciajournal.com
Computational Chemistry and Molecular Modeling for Derivative Design
Computational chemistry and molecular modeling play a crucial role in the rational design of novel (R)-Carprofen derivatives. These in silico methods allow for the prediction of binding affinities, exploration of binding modes, and assessment of pharmacokinetic properties before undertaking extensive synthetic work. farmaciajournal.comresearchgate.net
Molecular Docking: Docking studies have been employed to investigate the interactions of carprofen derivatives with various biological targets, including bacterial enzymes, viral proteases, and human receptors. uct.ac.zafarmaciajournal.comresearchgate.net For example, docking simulations have helped to elucidate the binding modes of carprofen derivatives within the active sites of enzymes like FAAH and have guided the design of new inhibitors. plos.orgresearchgate.net
Pharmacophore Modeling: This technique can be used to identify the key structural features required for a specific biological activity. By understanding the pharmacophore of a particular target, novel this compound derivatives can be designed to have a higher probability of being active.
ADME-Tox Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of designed derivatives. mdpi.com This allows for the early identification of compounds with potentially unfavorable properties, saving time and resources in the drug development process. The use of deuterium in this compound is a deliberate design choice that would be expected to alter its metabolic profile, a hypothesis that can be initially explored using computational models. tandfonline.combioscientia.de
Information on Derivatization of this compound Not Available in Scientific Literature
A thorough review of published scientific literature reveals no research on the derivatization and development of novel analogues based on the this compound scaffold. The specific compound, this compound, is a deuterated form of the (R)-enantiomer of carprofen. In pharmaceutical research and development, deuterated compounds such as this are almost exclusively synthesized for use as internal standards in analytical testing, particularly for liquid chromatography-mass spectrometry (LC-MS) methods. Their purpose is to ensure the accurate quantification of the non-deuterated drug in biological samples, not to serve as a starting point (scaffold) for the synthesis of new chemical entities.
Scientific investigations into novel carprofen derivatives have consistently utilized racemic carprofen, designated as (RS)-Carprofen, as the foundational chemical structure for derivatization. mdpi.comresearchgate.netmdpi.comresearchgate.net This research has led to the synthesis and subsequent in vitro screening of a wide array of new compounds for various biological activities.
These screening efforts have explored several potential therapeutic applications for novel carprofen analogues, including:
Antimicrobial and Anti-biofilm Activity: Researchers have created new carprofen derivatives, such as those incorporating 1,3,4-oxadiazole or N-acyl hydrazone moieties, and tested them against various Gram-positive and Gram-negative bacteria and fungi. mdpi.commdpi.comajprd.com Some of these compounds have shown promising activity against pathogenic biofilms. researchgate.net
Antimycobacterial Activity: Carprofen and its analogues have been investigated for their potential to treat tuberculosis. mdpi.comnih.gov Studies have shown that some derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. mdpi.com
Enzyme Inhibition: Novel derivatives have been designed and screened as multi-target inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and cyclooxygenases (COX), which are involved in pain and inflammation pathways. farmaciajournal.comnih.gov
Antiviral and Anticancer Potential: Carprofen itself was identified through computational screening as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov Other research has explored the anticancer properties of various carbazole derivatives related to the carprofen structure. researchgate.net
Future Directions and Emerging Research Avenues for R Carprofen D3
Integration of Multi-Omics Approaches in Deuterium-Labeled Drug Research
The biological effect of a drug is the result of a complex network of interactions within a living system. Traditional pharmacological studies often focus on a single target or pathway, but the advent of "omics" technologies allows for a more holistic, systems-level understanding. The integration of multi-omics approaches—such as metabolomics and proteomics—with stable isotope labeling represents a frontier in drug research. researchgate.net
A novel approach termed "Deuteromics" leverages the administration of deuterium (B1214612) oxide (D₂O) to simultaneously investigate multiple metabolic pathways. metsol.com This technique allows for the routine measurement of substrates with slow turnover rates, such as fatty acids and amino acids, providing a dynamic view of metabolic fluxes. metsol.com Applying a similar principle to (R)-Carprofen-D3 research could involve using the deuterated compound to trace not only its own metabolic fate with high precision but also to observe its downstream effects on global metabolic and proteomic profiles.
Stable isotope tracing is a powerful tool in metabolomics for discovering novel metabolites and in "dynamic proteomics" for measuring protein synthesis and turnover rates. researchgate.netunl.edu By introducing this compound to a biological system, researchers can use mass spectrometry to distinguish the drug and its metabolites from their endogenous, non-labeled counterparts. This allows for a precise characterization of metabolic pathways influenced by the drug. Dynamic proteomics studies could further reveal how this compound affects the turnover rates of key proteins involved in inflammation and other pathways, offering insights beyond simple expression-level changes. researchgate.net
| Omics Technique | Object of Study | Potential Insights for this compound |
|---|---|---|
| Metabolomics (Fluxomics) | Metabolic pathways and small-molecule metabolites | Precise tracking of the drug's metabolic fate; identification of off-target metabolic effects; understanding pathway dysregulation in response to treatment. researchgate.netunl.edu |
| Proteomics (Dynamic Proteomics) | Protein expression, modification, and turnover rates | Quantification of changes in protein synthesis/degradation for targets like COX enzymes; identification of novel protein interactions and downstream signaling effects. researchgate.net |
| Deuteromics | Simultaneous analysis of multiple metabolic pathways | Holistic view of the systemic impact of this compound on interconnected pathways (e.g., lipid, glucose, protein metabolism) using D₂O co-administration. metsol.com |
Advanced Computational and In Silico Modeling for Drug Discovery
Computational and in silico modeling have become indispensable tools in modern drug discovery, allowing for the prediction of molecular interactions, pharmacokinetic properties, and potential toxicity before costly and time-consuming laboratory experiments are conducted. uct.ac.za For this compound, these methods offer a powerful means to understand the subtle yet significant effects of deuteration and to guide the development of future carprofen-based compounds.
Molecular docking studies can be employed to simulate the binding of this compound to its primary targets, such as cyclooxygenase (COX) enzymes. farmaciajournal.com These models can predict whether the deuterium substitution alters the binding affinity or conformation compared to the non-deuterated (R)-Carprofen. Furthermore, in silico tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. informaticsjournals.co.in Modeling can help estimate how the stronger carbon-deuterium bond in this compound might affect its metabolic stability, potentially leading to a different pharmacokinetic profile, a phenomenon observed with other deuterated drugs. informaticsjournals.co.innih.gov Computational software designed to analyze hydrogen-deuterium exchange mass spectrometry (HDX-MS) data can also be leveraged to provide experimental data on how drug binding affects protein dynamics, which can then be compared to simulation results. acs.orgwhiterose.ac.uk
| Modeling Technique | Application to this compound | Predicted Parameters |
|---|---|---|
| Molecular Docking | Simulating the interaction with target proteins (e.g., COX-1, COX-2, FAAH). farmaciajournal.comnih.gov | Binding energy, binding mode, conformational changes. |
| Pharmacokinetic (PK) Modeling | Predicting the ADME profile based on molecular structure. uct.ac.zainformaticsjournals.co.in | Metabolic stability (due to kinetic isotope effect), plasma concentration over time, half-life. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity for carprofen (B1668582) analogues. | Predicted efficacy or toxicity of novel, hypothetical deuterated derivatives. |
| HDX-MS Data Analysis | Interpreting mass spectrometry data to understand protein conformational dynamics upon drug binding. acs.orgwhiterose.ac.uk | Regions of the target protein that are stabilized or destabilized by the binding of this compound. |
Development of Novel Analytical Platforms for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of drug discovery, enabling the rapid assessment of massive compound libraries to identify potential drug candidates. embopress.org The development of novel analytical platforms, particularly those based on mass spectrometry (MS), offers significant advantages for screening isotopically labeled compounds like this compound. These modern techniques provide speed, sensitivity, and specificity that often surpass traditional fluorescence-based assays. embopress.org
Acoustic Ejection Mass Spectrometry (AEMS) is an ultra-high-throughput technology capable of analyzing up to one sample per second directly from microtiter plates. sciex.com This platform is ideal for primary screens, providing rapid confirmation of mass and isotopic purity, which is critical for deuterated compounds. sciex.com Its ability to confidently identify analytes based on mass accuracy and isotope ratio patterns makes it highly suitable for work with this compound. sciex.com
Furthermore, HTS assays have been successfully developed using deuterium-labeled substrates to find inhibitors of specific enzymes. researchgate.netnih.gov In such an assay, this compound or a deuterated substrate related to its mechanism of action could be used to screen for novel modulators of its targets. The use of a labeled substrate avoids interference from endogenous molecules in the assay matrix, leading to higher quality data. researchgate.netnih.gov The established use of Carprofen-d3 as an internal standard in numerous LC-MS/MS methods underscores its stability and reliability in complex analytical settings, a prerequisite for its integration into advanced screening platforms. nih.govworktribe.comd-nb.info
| Platform | Suitability for this compound Screening | Key Advantages |
|---|---|---|
| LC-MS/MS | High; used for quantification in pharmacokinetic studies and can be adapted for smaller screens. d-nb.info | High sensitivity and specificity; structural confirmation. |
| Acoustic Ejection Mass Spectrometry (AEMS) | Very High; ideal for primary HTS campaigns. | Ultra-fast (up to 1 sample/sec), direct analysis from plates, confirms mass and isotope pattern. sciex.com |
| MS-based Enzymatic Assays | High; can be used as a labeled substrate or standard. | Allows use of non-radioactive substrates, avoids interference from endogenous compounds, highly reproducible. researchgate.netnih.gov |
Q & A
Q. How can FAIR principles be implemented for sharing this compound datasets?
- Methodological Answer : Store raw and processed data in repositories like ChEMBL or Zenodo with unique DOIs. Annotate datasets using standardized metadata (e.g., SMILES notation, experimental conditions). Provide interoperable formats (CSV, SDF) and clear licensing terms. Document data collection protocols in supplementary materials to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
